![molecular formula C23H20N2OS B2359272 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-12-0](/img/structure/B2359272.png)
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
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Description
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
1. Antimicrobial and Antitubercular Activity
- Antitubercular Agents: Derivatives of 1,3,4-oxadiazoles, including compounds similar to the one , demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds showed selective antimycobacterial effects and low toxicity in mammalian cell lines (Karabanovich et al., 2016).
- Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae, the pathogen causing rice bacterial leaf blight (Shi et al., 2015).
2. Anticancer Potential
- Tumor Inhibition and Toxicity Assessment: A study focusing on 1,3,4-oxadiazole derivatives, including compounds similar to the one , examined their potential in tumor inhibition and toxicity assessment. These compounds showed varying degrees of effectiveness in inhibiting tumor growth and possessed different toxicity profiles (Faheem, 2018).
- Synthesis and Anticancer Evaluation: A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).
3. Pharmacological Actions
- Analgesic and Anti-Inflammatory Actions: Compounds including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, a derivative similar to the compound , were investigated for their analgesic and anti-inflammatory potential, showing good affinity and effectiveness (Faheem, 2018).
4. Biological Evaluation
- Antimicrobial Evaluation and Hemolytic Activity: A study synthesized N-substituted derivatives of a compound structurally related to 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and evaluated them for antimicrobial and hemolytic activity. The results indicated variable activities against different microbial species (Rehman et al., 2016).
properties
IUPAC Name |
2-(4-methylphenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-21-6-4-3-5-20(21)23-25-24-22(26-23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSCUYTRCDLSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole |
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